molecular formula C23H25FN6 B2761438 N4-(3-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955337-48-1

N4-(3-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2761438
CAS RN: 955337-48-1
M. Wt: 404.493
InChI Key: GPYYUOAPRDFXKL-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their various biological activities . They are known to exhibit a wide range of pharmacological effects including antitumor, antileukemia, and antitubercular activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines generally involves the reaction of an appropriate precursor with a guanidine derivative . The specific synthesis pathway for “N4-(3-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is not available in the literature I have access to.


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines consists of a pyrazole ring fused with a pyrimidine ring . The specific structure of “this compound” would include additional substituents at the N4, N6, and N6 positions of the pyrazolo[3,4-d]pyrimidine core.


Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-d]pyrimidines can vary depending on the substituents present on the molecule . Without specific information on “this compound”, it’s difficult to provide a detailed analysis of its chemical reactions.

Scientific Research Applications

Photophysical and Crystallographic Studies

Researchers have studied the photophysical and crystallographic properties of pyrazolo[1,5-a]pyrimidine derivatives, which are structurally similar to N4-(3-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. These compounds have been synthesized and their structures solved by X-ray crystallography. Their molecular and photophysical properties were analyzed through fluorescence, UV–vis spectroscopy, and computational methods, revealing their potential applications in material science, especially as fluorescent indicators and in the design of new materials with specific photophysical properties (Tigreros et al., 2021).

Biological Activities and Drug Discovery

The synthesis and evaluation of pyrimidine derivatives linked with various functional groups have shown significant biological activities, including larvicidal activities against specific larvae species. These studies demonstrate the potential use of such compounds in developing new therapeutic agents or pesticides (Gorle et al., 2016).

Fluorescent Property for Sensing Applications

The fluorescent properties of imidazo[1,2-a]pyridines and pyrimidines have been explored, highlighting their use as biomarkers and photochemical sensors. Their luminescent properties can be altered by substituents, suggesting applications in developing new fluorescent probes for various scientific and medical purposes (Velázquez-Olvera et al., 2012).

Material Science and Polymer Research

Investigations into the synthesis and physical properties of novel polyimides incorporating pyrazolo[3,4-d]pyrimidine derivatives have revealed their high thermal stability and potential for creating advanced materials with specific electronic and optical properties. These findings are crucial for the development of new materials in electronics and photonics (Constantin et al., 2019).

Mechanism of Action

The mechanism of action of pyrazolo[3,4-d]pyrimidines can vary depending on their specific structure and the biological target they interact with . Some pyrazolo[3,4-d]pyrimidines are known to inhibit certain enzymes, which can lead to their antitumor and antileukemia activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Without specific information on “N4-(3-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine”, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The future research directions for pyrazolo[3,4-d]pyrimidines could involve further exploration of their biological activities and the development of new synthetic methods . For “N4-(3-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine”, future research could focus on studying its biological activity and optimizing its synthesis.

properties

IUPAC Name

4-N-(3-fluorophenyl)-1-phenyl-6-N,6-N-dipropylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN6/c1-3-13-29(14-4-2)23-27-21(26-18-10-8-9-17(24)15-18)20-16-25-30(22(20)28-23)19-11-6-5-7-12-19/h5-12,15-16H,3-4,13-14H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYYUOAPRDFXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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